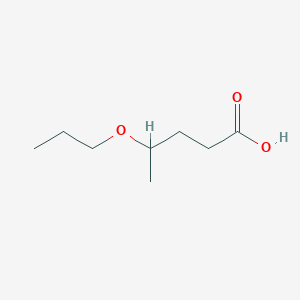
4-Propoxyvaleric acid
Cat. No. B8370106
M. Wt: 160.21 g/mol
InChI Key: WCZXZRXRXBAMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05143643
Procedure details


Then, 87 g of 85% KOH was dissolved in 87 ml of water, and 100 g of the above ethyl 4-propoxy-2-ethoxycarbonylvalerate was added at 15°-25° C. in 45 min. The mixture was stirred at 90°-96° C. for 2 hours, and then cooled. While keeping the temperature below 20° C., a solution of 138 g of conc. sulfuric acid in 194 ml of water was added dropwise in 30 min. The mixture was stirred at 90°-95° C. for 3 hours, cooled to room temperature and then subjected to extraction with ether. The ether layer was washed with saturated saline water and then ether was distilled off, followed by vacuum distillation to obtain 47 g of a fraction of 100°-130° C./5 mmHg. Benzene was added to the fraction, and the mixture was washed with 5% NaOH aqueous solution. The aqueous layer was acidified to pH 1 with 6N-hydrochloric acid and subjected to extraction with ether. The ether extract was washed with saturated saline water, and ether was distilled off to obtain 38 g of 4-propoxyvaleric acid.


Name
ethyl 4-propoxy-2-ethoxycarbonylvalerate
Quantity
100 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([O:6][CH:7]([CH3:20])[CH2:8][CH:9](C(OCC)=O)[C:10]([O:12]CC)=[O:11])[CH2:4][CH3:5].S(=O)(=O)(O)O.C1C=CC=CC=1>O>[CH2:3]([O:6][CH:7]([CH3:20])[CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH2:4][CH3:5] |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
ethyl 4-propoxy-2-ethoxycarbonylvalerate
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC(CC(C(=O)OCC)C(=O)OCC)C
|
Step Three
|
Name
|
|
|
Quantity
|
138 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
194 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 90°-96° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 20° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 90°-95° C. for 3 hours
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
subjected to extraction with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with saturated saline water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
ether was distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by vacuum distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 47 g of a fraction of 100°-130° C./5 mmHg
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed with 5% NaOH aqueous solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
subjected to extraction with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with saturated saline water, and ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)OC(CCC(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
